molecular formula C12H18O2 B12580984 6,10-Dimethyl-11-oxabicyclo[8.1.0]undec-6-en-5-one CAS No. 194735-78-9

6,10-Dimethyl-11-oxabicyclo[8.1.0]undec-6-en-5-one

Cat. No.: B12580984
CAS No.: 194735-78-9
M. Wt: 194.27 g/mol
InChI Key: WRQHCMCBBXETEM-UHFFFAOYSA-N
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Description

6,10-Dimethyl-11-oxabicyclo[810]undec-6-en-5-one is a chemical compound with the molecular formula C12H18O2 It is known for its unique bicyclic structure, which includes an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,10-Dimethyl-11-oxabicyclo[8.1.0]undec-6-en-5-one typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the use of a diene and a dienophile in a Diels-Alder reaction, followed by oxidation to introduce the oxygen atom into the bicyclic structure. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6,10-Dimethyl-11-oxabicyclo[8.1.0]undec-6-en-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds into single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

6,10-Dimethyl-11-oxabicyclo[8.1.0]undec-6-en-5-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 6,10-Dimethyl-11-oxabicyclo[8.1.0]undec-6-en-5-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    11-Oxabicyclo[8.1.0]undec-6-en-5-one: A similar compound with a different substitution pattern.

    6,10-Dimethyl-3-(1-methylethyl)-11-oxabicyclo[8.1.0]undec-6-en-2-ol: Another related compound with an additional functional group.

Uniqueness

6,10-Dimethyl-11-oxabicyclo[810]undec-6-en-5-one is unique due to its specific substitution pattern and the presence of an oxygen atom within the bicyclic ring system

Properties

CAS No.

194735-78-9

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

6,10-dimethyl-11-oxabicyclo[8.1.0]undec-6-en-5-one

InChI

InChI=1S/C12H18O2/c1-9-5-4-8-12(2)11(14-12)7-3-6-10(9)13/h5,11H,3-4,6-8H2,1-2H3

InChI Key

WRQHCMCBBXETEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC2(C(O2)CCCC1=O)C

Origin of Product

United States

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